2-(1-methoxycyclopropyl)phenol
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Overview
Description
2-(1-Methoxycyclopropyl)phenol is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields of research and industry. This compound features a phenol group substituted with a methoxycyclopropyl moiety, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methoxycyclopropyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification .
Industrial Production Methods: Industrial production of substituted phenols, including this compound, often involves nucleophilic aromatic substitution reactions. These reactions typically require the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution process .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methoxycyclopropyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Sodium borohydride.
Electrophilic Substitution: Nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro, halo, and sulfo derivatives of phenol.
Scientific Research Applications
2-(1-Methoxycyclopropyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-methoxycyclopropyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a free radical scavenger, donating hydrogen atoms or electrons to neutralize reactive oxygen species.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
2-(1-Methoxycyclopropyl)phenol can be compared with other phenol derivatives:
Properties
CAS No. |
36638-14-9 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(1-methoxycyclopropyl)phenol |
InChI |
InChI=1S/C10H12O2/c1-12-10(6-7-10)8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 |
InChI Key |
WHGZWEMNHKMNKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)C2=CC=CC=C2O |
Purity |
95 |
Origin of Product |
United States |
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